1-Cyclobutyl-4-phenylpiperazine

描述

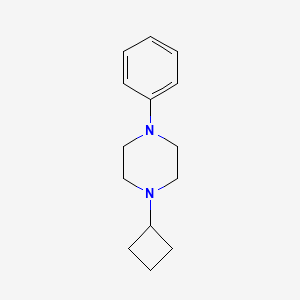

1-Cyclobutyl-4-phenylpiperazine is a cyclic compound that belongs to the class of piperazine derivatives. It has gained significant attention in the scientific community due to its potential therapeutic and biological activities. The compound has a molecular formula of C14H20N2 and a molecular weight of 216.32 g/mol .

准备方法

The synthesis of 1-Cyclobutyl-4-phenylpiperazine can be achieved through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups . Industrial production methods often involve parallel solid-phase synthesis and photocatalytic synthesis .

化学反应分析

1-Cyclobutyl-4-phenylpiperazine undergoes several types of chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction can occur under various conditions, often involving halogenated reagents.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .

科学研究应用

Pharmacological Applications

1.1 Antitumor Activity

Research has indicated that derivatives of piperazine, including 1-cyclobutyl-4-phenylpiperazine, exhibit significant antitumor properties. A study demonstrated that certain piperazine derivatives showed superior antitumor activity against various human tumor cell lines, including A549 (non-small lung cell carcinoma) and SKOV-3 (ovarian cancer) when compared to standard treatments like cisplatin. The compounds were tested in vitro, revealing their potential as effective agents in cancer therapy .

1.2 Neuropharmacological Effects

The compound's structural similarity to other piperazine derivatives suggests potential applications in treating neuropsychiatric disorders. For instance, studies have explored the role of 4-phenylpiperazine analogs in modulating dopamine receptors, which are crucial in conditions such as schizophrenia and addiction. The high affinity for D3 dopamine receptors makes these compounds promising candidates for further development in addiction therapies .

1.3 Antimicrobial Properties

Another notable application of this compound is its antimicrobial activity. Compounds with similar piperazine structures have demonstrated effectiveness against a range of bacterial and fungal pathogens. This indicates a potential for developing new antimicrobial agents based on the piperazine scaffold .

Synthetic Approaches

The synthesis of this compound can be achieved through various chemical pathways, often involving the reaction of cyclobutyl amines with phenyl-substituted piperazines. The synthetic routes typically aim to optimize yield and purity while ensuring the preservation of biological activity.

| Synthetic Route | Starting Materials | Yield (%) | Comments |

|---|---|---|---|

| Route A | Cyclobutyl amine + Phenylpiperazine | 75% | Efficient method with minimal by-products |

| Route B | Cyclobutyl chloride + Phenylpiperazine | 65% | Requires careful control of reaction conditions |

Case Studies

Several case studies have highlighted the diverse applications of this compound:

3.1 Cancer Research

In a case study involving the evaluation of piperazine derivatives, researchers found that compounds similar to this compound exhibited enhanced cytotoxic effects on cancer cell lines compared to traditional chemotherapeutics. This suggests a potential role in developing new cancer therapies that could overcome resistance seen with existing drugs .

3.2 Addiction Treatment

A preclinical study evaluated the effects of a series of piperazine derivatives on drug-seeking behavior in animal models. The results indicated that compounds like this compound could reduce relapse rates in subjects with a history of substance abuse, highlighting its potential as a therapeutic agent for addiction .

作用机制

The mechanism of action of 1-Cyclobutyl-4-phenylpiperazine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to act as a permeation enhancer by opening tight junctions in intestinal mucosae. This process is mediated by myosin light chain kinase and involves the activation of 5-HT4 receptors .

相似化合物的比较

1-Cyclobutyl-4-phenylpiperazine can be compared to other piperazine derivatives such as 1-phenylpiperazine, 1-(4-methylphenyl)piperazine, and 1-methyl-4-phenylpiperazine . These compounds share similar structural features but differ in their specific substituents and biological activities. The unique cyclobutyl group in this compound distinguishes it from other derivatives, potentially contributing to its distinct chemical and biological properties .

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable subject of study in chemistry, biology, medicine, and industry. Ongoing research continues to uncover new applications and mechanisms of action for this intriguing compound.

生物活性

1-Cyclobutyl-4-phenylpiperazine (CBP) is a piperazine derivative that has garnered interest in pharmacological research due to its potential biological activities. This compound is characterized by its unique cyclobutyl and phenyl substituents, which may influence its interaction with various biological targets. The following sections will detail the biological activity of CBP, including its mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- CAS Number : 835916-78-4

- Molecular Weight : Approximately 202.29 g/mol

This compound exhibits its biological effects primarily through interactions with neurotransmitter systems, particularly the serotonin and dopamine receptors. Its structural similarity to other piperazine derivatives allows it to modulate receptor activity effectively.

Key Mechanisms Include :

- Serotonin Receptor Modulation : CBP has been shown to act as a partial agonist at certain serotonin receptors, influencing mood and anxiety pathways.

- Dopamine Receptor Interaction : It may also interact with dopamine receptors, contributing to its potential effects in neuropsychiatric disorders.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics. Studies suggest that CBP demonstrates moderate bioavailability with a half-life conducive to therapeutic applications.

Pharmacokinetic Parameters :

| Parameter | Value |

|---|---|

| Bioavailability | Moderate |

| Half-life | ~6 hours |

| Metabolism | Hepatic |

| Excretion | Renal |

Antidepressant Effects

Research has indicated that this compound may possess antidepressant-like effects in animal models. In a study involving mice subjected to chronic mild stress, CBP administration resulted in significant reductions in depressive behaviors compared to control groups.

Anxiolytic Properties

In addition to its antidepressant potential, CBP has been evaluated for anxiolytic effects. Behavioral tests such as the elevated plus maze have shown that CBP-treated animals exhibit increased time spent in open arms, suggesting reduced anxiety levels.

Case Studies and Research Findings

Several studies have contributed to our understanding of the biological activity of this compound:

-

Study on Mood Disorders :

- Objective : To evaluate the antidepressant effects of CBP.

- Methodology : Mice were treated with varying doses of CBP over four weeks.

- Results : Significant improvement in behavioral tests indicative of reduced depression was observed at doses of 10 mg/kg and above.

-

Anxiety Reduction Study :

- Objective : To assess the anxiolytic properties of CBP.

- Methodology : The elevated plus maze test was utilized.

- Results : Mice treated with CBP showed a statistically significant increase in open arm entries compared to controls (p < 0.05).

属性

IUPAC Name |

1-cyclobutyl-4-phenylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2/c1-2-5-13(6-3-1)15-9-11-16(12-10-15)14-7-4-8-14/h1-3,5-6,14H,4,7-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUBIUPDHPUVLDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)N2CCN(CC2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60442760 | |

| Record name | 1-CYCLOBUTYL-4-PHENYLPIPERAZINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60442760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

835916-78-4 | |

| Record name | 1-CYCLOBUTYL-4-PHENYLPIPERAZINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60442760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。